molecular formula C19H20N4O5S2 B15105764 [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B15105764
M. Wt: 448.5 g/mol
InChI Key: IOVGQJLNTPJIHS-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that features a benzothiadiazole moiety linked to a piperazine ring, which is further connected to a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps. One common approach starts with the preparation of the benzothiadiazole core, followed by the introduction of the sulfonyl group. The piperazine ring is then attached, and finally, the dimethoxyphenyl group is introduced. Each step requires specific reagents and conditions, such as the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to maintain consistent reaction conditions and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzothiadiazole moiety can engage in π-π interactions, while the piperazine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H20N4O5S2

Molecular Weight

448.5 g/mol

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C19H20N4O5S2/c1-27-15-7-6-13(12-16(15)28-2)19(24)22-8-10-23(11-9-22)30(25,26)17-5-3-4-14-18(17)21-29-20-14/h3-7,12H,8-11H2,1-2H3

InChI Key

IOVGQJLNTPJIHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)OC

Origin of Product

United States

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